molecular formula C20H15F4N5O B11255070 7-(2-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11255070
M. Wt: 417.4 g/mol
InChI Key: LFNWAWGLCYKJCT-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, substituted with fluorophenyl and trifluoromethylphenyl groups. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

The synthesis of 7-(2-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the triazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorinated reagents and catalysts to ensure the selective substitution.

    Attachment of the trifluoromethylphenyl group: This is usually done through a substitution reaction using trifluoromethylphenyl derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

7-(2-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogenating agents, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the triazolo[1,5-a]pyrimidine core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives such as:

The uniqueness of 7-(2-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C20H15F4N5O

Molecular Weight

417.4 g/mol

IUPAC Name

7-(2-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H15F4N5O/c1-11-16(18(30)28-13-6-4-5-12(9-13)20(22,23)24)17(14-7-2-3-8-15(14)21)29-19(27-11)25-10-26-29/h2-10,17H,1H3,(H,28,30)(H,25,26,27)

InChI Key

LFNWAWGLCYKJCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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